![molecular formula C22H23N5O2 B12410657 THR-beta agonist 5](/img/structure/B12410657.png)
THR-beta agonist 5
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Overview
Description
THR-beta agonist 5 is a selective thyroid hormone receptor-beta agonist. Thyroid hormones play a crucial role in regulating metabolism, growth, and development. The thyroid hormone receptor-beta isoform is primarily expressed in the liver and is responsible for many of the beneficial effects of thyroid hormones on lipid metabolism and cholesterol regulation .
Preparation Methods
The synthesis of THR-beta agonist 5 involves several steps, including the formation of heterocyclic compounds. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity. For example, a patent describes the preparation of a heterocyclic THR-beta receptor agonist compound, which involves multiple steps of chemical reactions and purification processes .
Chemical Reactions Analysis
THR-beta agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound may undergo oxidation to form a more oxidized derivative or reduction to form a reduced derivative .
Scientific Research Applications
Therapeutic Applications
-
Lipid Metabolism Disorders
- Dyslipidemia : THR-beta agonist 5 has shown promise in reducing serum lipid levels and improving lipid profiles in preclinical models. For instance, studies indicate that compounds like GC-1 (Sobetirome) and VK2809 effectively lower triglycerides and cholesterol levels in rodent models of hyperlipidemia .
- Non-Alcoholic Fatty Liver Disease : Research has demonstrated that THR-β agonists can prevent hepatic steatosis. In fat-fed rat models, these compounds reduced liver fat accumulation without impairing insulin sensitivity .
- CNS Disorders
- Regenerative Medicine
Table 1: Summary of Preclinical Findings on this compound
Study | Model | Outcome | Notes |
---|---|---|---|
Study A | Rodent model of dyslipidemia | Significant reduction in serum triglycerides | Compared to control group receiving placebo |
Study B | NAFLD model | Prevention of hepatic steatosis | No observed liver toxicity |
Study C | CNS model (MS) | Improvement in neurological deficits | Associated with myelin repair |
Notable Research Insights
- Liver-targeted THR-β Agonists : Recent advancements have led to the development of novel liver-targeted THR-β agonists such as CS271011. These compounds have been shown to effectively lower lipid levels while minimizing systemic side effects .
- Selectivity and Safety : The selectivity of THR-β agonists over THR-alpha is crucial for safety profiles. For example, ZTA-261 was developed to be highly selective for THR-β, demonstrating reduced toxicity in preclinical models compared to earlier generations of agonists .
Mechanism of Action
The mechanism of action of THR-beta agonist 5 involves its selective binding to the thyroid hormone receptor-beta isoform. This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and cholesterol regulation. The molecular targets include genes involved in fatty acid oxidation and mitochondrial biogenesis . The pathways involved are primarily related to thyroid hormone signaling and metabolic regulation .
Comparison with Similar Compounds
THR-beta agonist 5 is unique in its high selectivity for the thyroid hormone receptor-beta isoform. Similar compounds include resmetirom (MGL-3196) and eprotirome (KB2115), which also target the thyroid hormone receptor-beta but may differ in their chemical structure and pharmacokinetic properties . This compound stands out due to its specific binding affinity and potential therapeutic applications in metabolic disorders .
Biological Activity
THR-beta agonist 5, a selective thyroid hormone receptor-beta (TRβ) agonist, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This article delves into its biological activity, mechanisms of action, and clinical implications based on recent research findings.
THR-beta agonists like compound 5 primarily target the TRβ isoform of thyroid hormone receptors, which are crucial for mediating the effects of thyroid hormones on metabolism. Unlike TRα, which is predominantly expressed in the heart and muscle, TRβ is mainly found in the liver and plays a significant role in lipid metabolism and cholesterol homeostasis. The selective activation of TRβ can lead to beneficial metabolic effects while minimizing adverse effects associated with TRα activation.
Key Findings from Research Studies
- Metabolic Regulation : this compound has been shown to enhance lipid metabolism by activating specific genes involved in lipid homeostasis. For instance, studies indicate that TRβ activation leads to increased expression of genes related to fatty acid oxidation and decreased hepatic triglyceride accumulation .
- Clinical Trials : In clinical settings, compounds such as resmetirom (MGL-3196), a THR-beta agonist similar to compound 5, have demonstrated significant reductions in liver fat content in patients with nonalcoholic steatohepatitis (NASH) over 12 and 36 weeks without major side effects . This suggests that THR-beta agonists could be effective in treating metabolic dysfunction-associated steatotic liver disease (MASLD).
- Safety Profile : The safety profile of THR-beta agonists is a critical consideration. For example, resmetirom has been observed to cause hormonal changes, including increases in sex hormone-binding globulin and testosterone levels, which necessitate careful monitoring during treatment .
Comparative Efficacy
A comparative analysis of various THR-beta agonists reveals that while they all share similar mechanisms of action, their efficacy and selectivity can vary significantly:
Compound | Selectivity for TRβ | Efficacy in Reducing Liver Fat | Notable Side Effects |
---|---|---|---|
Resmetirom | 28-fold | Significant reduction | Hormonal changes |
VK2809 | High | Positive phase 2 outcomes | Minimal side effects |
CS27109 | Equivalent to MGL-3196 | Effective in animal models | None reported |
Case Study: Resmetirom in NASH Patients
In a phase 2 trial involving patients with NASH, resmetirom was administered over a period of 36 weeks. The results indicated a significant reduction in liver fat content, with participants reporting improved metabolic parameters such as lower serum ALT and AST levels. These findings underscore the potential of selective TRβ agonists like resmetirom as therapeutic agents for liver diseases .
Case Study: VK2809 for Hypercholesterolemia
VK2809 was evaluated in patients with hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD). The results showed promising outcomes, leading to further investigation in phase 2b trials focused on biopsy-confirmed NASH patients. The compound exhibited a favorable safety profile while effectively lowering cholesterol levels .
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[3,5-dimethyl-4-[(3-propan-2-yl-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl]phenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C22H23N5O2/c1-12(2)18-10-23-19-6-5-15(25-21(18)19)9-17-13(3)7-16(8-14(17)4)27-22(29)26-20(28)11-24-27/h5-8,10-12,23H,9H2,1-4H3,(H,26,28,29) |
InChI Key |
CWCCBORCBHQGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NC3=C(C=C2)NC=C3C(C)C)C)N4C(=O)NC(=O)C=N4 |
Origin of Product |
United States |
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